molecular formula C7H7ClOS B3419198 4,5-Dimethylthiophene-2-carbonyl chloride CAS No. 1384429-84-8

4,5-Dimethylthiophene-2-carbonyl chloride

Cat. No.: B3419198
CAS No.: 1384429-84-8
M. Wt: 174.65 g/mol
InChI Key: SWGONTQHQACHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two methyl groups at the 4 and 5 positions and a carbonyl chloride group at the 2 position.

Preparation Methods

The synthesis of 4,5-Dimethylthiophene-2-carbonyl chloride typically involves the chlorination of 4,5-dimethylthiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

4,5-Dimethylthiophene-2-carboxylic acid+SOCl24,5-Dimethylthiophene-2-carbonyl chloride+SO2+HCl\text{4,5-Dimethylthiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,5-Dimethylthiophene-2-carboxylic acid+SOCl2​→4,5-Dimethylthiophene-2-carbonyl chloride+SO2​+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,5-Dimethylthiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, and other derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include amines, alcohols, palladium catalysts, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dimethylthiophene-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

4,5-Dimethylthiophene-2-carbonyl chloride can be compared with other thiophene derivatives, such as:

    Thiophene-2-carbonyl chloride: Lacks the methyl groups at the 4 and 5 positions, resulting in different reactivity and properties.

    3,4-Dimethylthiophene-2-carbonyl chloride: The methyl groups are positioned differently, affecting the compound’s steric and electronic properties.

    Thiophene-2-carboxylic acid: The parent compound without the carbonyl chloride group, used as a precursor in the synthesis of this compound.

The presence of the methyl groups in this compound enhances its reactivity and provides unique steric and electronic properties, making it a valuable compound in various applications .

Properties

IUPAC Name

4,5-dimethylthiophene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGONTQHQACHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-84-8
Record name 4,5-dimethylthiophene-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethylthiophene-2-carbonyl chloride
Reactant of Route 2
4,5-Dimethylthiophene-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4,5-Dimethylthiophene-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4,5-Dimethylthiophene-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4,5-Dimethylthiophene-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4,5-Dimethylthiophene-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.